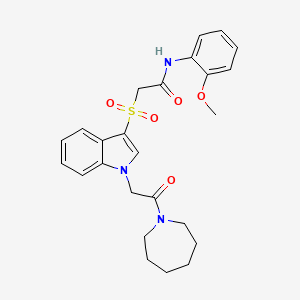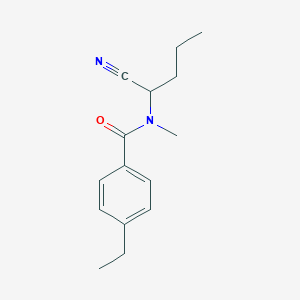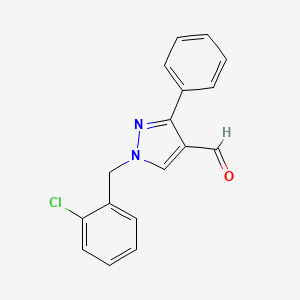
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an alkane, a phenol, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions of the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, acidity or basicity, stability, etc .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
The isoxazoline moiety in this compound has been associated with antibacterial and antimicrobial effects . Researchers have investigated its potential as an agent to combat bacterial infections. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Anti-Inflammatory Properties
Compounds containing the isoxazoline scaffold have demonstrated anti-inflammatory activity . This property makes them promising candidates for developing novel anti-inflammatory drugs. Investigating the precise pathways involved and assessing their safety profiles are essential steps in this area of research.
Anticancer Potential
The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, structurally related to our compound, has shown promise in nonlinear optics and second harmonic generation (SHG) studies . Its high static and dynamic polarizability suggest potential applications in cancer therapy. Researchers are exploring its interactions with cancer cells and evaluating its cytotoxic effects.
Anti-Alzheimer Effects
Isoxazoline derivatives have also been investigated for their potential in managing Alzheimer’s disease . These compounds may modulate neuroinflammation, oxidative stress, and amyloid-beta aggregation. Researchers are keen on understanding their impact on Alzheimer’s-related pathways and developing targeted therapies.
Green Synthesis Strategies
The synthesis of our compound via a one-pot sequential strategy under sonication exemplifies a green approach . Researchers are increasingly interested in sustainable and environmentally friendly methods. Investigating alternative synthetic routes and optimizing reaction conditions aligns with this trend.
Novel Materials and Crystal Engineering
The single crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been characterized using X-ray diffraction analysis . Understanding its crystal packing, hydrogen bonding, and electronic properties contributes to materials science. Researchers explore its potential as a building block for functional materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-11-24-12-16(18(25)15-5-3-4-6-17(15)24)20-22-19(23-26-20)13-7-9-14(21)10-8-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSXVKPPPHQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2641788.png)
![6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2641789.png)
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)




![2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2641798.png)

![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)

![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641809.png)